molecular formula C7H6N4O2 B135119 N-(1H-benzimidazol-2-yl)nitramide CAS No. 138416-36-1

N-(1H-benzimidazol-2-yl)nitramide

Cat. No.: B135119
CAS No.: 138416-36-1
M. Wt: 178.15 g/mol
InChI Key: NWJTXBGGRVFWTE-UHFFFAOYSA-N
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Description

N-(1H-benzimidazol-2-yl)nitramide is a chemical compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . The structure of this compound consists of a benzimidazole ring attached to a nitramide group, which imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-benzimidazol-2-yl)nitramide typically involves the reaction of 2-aminobenzimidazole with nitramide derivatives under specific conditions. One common method involves the reaction of 2-aminobenzimidazole with nitramide in the presence of a suitable solvent and catalyst . The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents, catalysts, and reactors to ensure efficient and cost-effective production. Quality control measures are implemented to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1H-benzimidazol-2-yl)nitramide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may produce amine derivatives. Substitution reactions can lead to the formation of various substituted benzimidazole derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the nitramide group, which imparts distinct chemical and biological properties. This group enhances the compound’s reactivity and potential for various applications in research and industry .

Properties

IUPAC Name

N-(1H-benzimidazol-2-yl)nitramide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O2/c12-11(13)10-7-8-5-3-1-2-4-6(5)9-7/h1-4H,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWJTXBGGRVFWTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)N[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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